4-(2-Methoxyphenoxy)aniline, with the chemical formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol, is an organic compound characterized by its aniline structure substituted with a 2-methoxyphenoxy group. It appears as a white to pale yellow solid and has a melting point ranging from 92.2 to 94.4 °C and a boiling point of approximately 352.1 °C at 760 mmHg . This compound is classified as hazardous, with potential skin sensitization and irritation effects noted in safety data sheets .
Currently, there is no scientific literature available describing a specific mechanism of action for 4-(2-Methoxyphenoxy)aniline.
Due to the lack of specific information, it is advisable to handle 4-(2-Methoxyphenoxy)aniline with caution, assuming it may possess similar hazards to other aromatic amines. This may include:
These reactions make it a versatile intermediate in organic synthesis.
Research indicates that 4-(2-Methoxyphenoxy)aniline exhibits biological activity that may include:
The synthesis of 4-(2-Methoxyphenoxy)aniline typically involves the following methods:
These methods allow for the efficient production of the compound while maintaining high yields.
4-(2-Methoxyphenoxy)aniline is utilized in various fields:
These studies are crucial for understanding the compound's potential therapeutic applications.
Several compounds share structural similarities with 4-(2-Methoxyphenoxy)aniline, highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Methoxy-3-(4-methoxyphenoxy)aniline | 14064-97-2 | 0.96 |
| 3-Chloro-4-(2-methoxyphenoxy)aniline | 87294-24-4 | 0.93 |
| 3,4-Dimethoxyaniline hydrochloride | 35589-32-3 | 0.90 |
| 4-Methoxy-2-methylaniline | 7610 | Not Specified |
These compounds exhibit varying degrees of similarity but differ significantly in their functional groups and biological activities, emphasizing the unique properties of 4-(2-Methoxyphenoxy)aniline within this class of chemicals.
4-(2-Methoxyphenoxy)aniline adheres to systematic IUPAC nomenclature conventions, with its official designation reflecting the structural arrangement of functional groups within the molecule. The compound is registered under CAS number 13066-01-8 and possesses the molecular formula C₁₃H₁₃NO₂. The systematic name follows IUPAC guidelines by identifying the primary aniline functional group as the base structure, with the 4-position substitution clearly indicating the location of the methoxyphenoxy substituent.
Alternative nomenclature systems provide additional naming conventions for this compound, including benzenamine, 4-(2-methoxyphenoxy)- and 4-(2-methoxy-phenoxy)-phenylamine. These variations demonstrate the flexibility inherent in chemical nomenclature while maintaining structural clarity. The European Community number 678-799-6 serves as an additional regulatory identifier, facilitating international trade and regulatory compliance.
The compound's MDL number MFCD02663341 provides a unique database identifier that links to comprehensive chemical information across multiple databases. The PubChem CID 1121067 offers another standardized identifier that connects to extensive computational and experimental data repositories. These multiple identification systems ensure precise communication within the scientific community and regulatory frameworks.
The molecular geometry of 4-(2-Methoxyphenoxy)aniline exhibits significant complexity due to the presence of multiple aromatic rings and the flexible ether linkage connecting them. The compound's molecular weight of 215.25 g/mol reflects its substantial size and the contribution of each constituent atom to the overall structure. The InChI key XFOFRBMGVDBINH-UHFFFAOYSA-N provides a unique structural identifier that encodes the complete molecular connectivity.
SMILES notation COC1=CC=CC=C1OC2=CC=C(C=C2)N accurately represents the molecular structure in a linear format, clearly indicating the methoxy group attachment at the ortho position of the phenoxy ring and the amino group at the para position of the terminal benzene ring. This structural arrangement creates distinct electronic environments that influence the compound's chemical behavior and potential intermolecular interactions.
The conformational flexibility of 4-(2-Methoxyphenoxy)aniline arises primarily from rotation around the C-O ether bonds connecting the aromatic systems. Computational analysis suggests that the preferred conformations involve specific dihedral angles between the aromatic rings that minimize steric hindrance while optimizing electronic interactions. The methoxy group's orientation significantly impacts the overall molecular geometry and influences the compound's physicochemical properties.
While specific single-crystal X-ray diffraction data for 4-(2-Methoxyphenoxy)aniline was not extensively detailed in the available sources, powder X-ray diffraction analysis has been conducted to characterize the compound's solid-state structure. The crystalline nature of the compound contributes to its stability and influences its physical properties, including melting point and solubility characteristics.
Melting point data indicates that 4-(2-Methoxyphenoxy)aniline exhibits thermal stability with a melting point range of 92.2-94.4°C. This relatively low melting point suggests moderate intermolecular forces in the crystal lattice, consistent with the molecular structure containing both polar and nonpolar regions. The thermal properties provide important information for handling, storage, and processing considerations in both laboratory and industrial applications.
The compound's density of 1.155 g/cm³ reflects the efficient packing of molecules in the solid state and indicates the strength of intermolecular interactions. This density value, combined with the molecular weight, provides insights into the molecular volume and packing efficiency within the crystal structure. The solid-state properties significantly influence the compound's behavior in various chemical transformations and formulation processes.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 4-(2-Methoxyphenoxy)aniline, with both ¹H NMR and ¹³C NMR offering complementary insights into the molecular structure. The ¹H NMR spectrum exhibits characteristic chemical shifts for aromatic protons in the range of 6.8-7.5 ppm, reflecting the electronic environment of the substituted benzene rings. The methoxy group protons typically appear as a singlet around 3.8-4.0 ppm, while the amino group protons may appear as a broad signal due to rapid exchange.
The ¹³C NMR spectrum reveals distinct carbon environments corresponding to the aromatic carbons, the methoxy carbon, and the carbons bearing the amino and ether oxygen substituents. Chemical shift values in the aromatic region (110-160 ppm) provide detailed information about the electronic effects of substituents on the benzene rings. The methoxy carbon typically appears around 55-60 ppm, characteristic of methyl ethers attached to aromatic systems.
Mass spectrometry analysis confirms the molecular ion peak at m/z 215, corresponding to the molecular weight of the compound. Fragmentation patterns provide structural information through the loss of characteristic functional groups, including the methoxy group (loss of 31 mass units) and various aromatic fragments. The molecular ion peak serves as a definitive confirmation of the compound's molecular formula and purity.
Nucleophilic aromatic substitution represents one of the fundamental synthetic pathways for constructing phenoxy-aniline linkages in 4-(2-Methoxyphenoxy)aniline synthesis [9] [10]. This methodology involves the displacement of a suitable leaving group on an aromatic ring by a nucleophilic species, typically proceeding through an addition-elimination mechanism [9] [14].
The mechanism proceeds through the formation of a negatively charged intermediate known as a Meisenheimer complex, where the nucleophile adds to the aromatic ring followed by elimination of the leaving group [14]. For the synthesis of 4-(2-Methoxyphenoxy)aniline, this approach typically involves the reaction between 2-methoxybenzenol and 4-haloaniline derivatives under basic conditions [12] [14].
Reaction conditions for nucleophilic aromatic substitution require the presence of electron-withdrawing groups to activate the aromatic system toward nucleophilic attack [9] [14]. The reaction typically employs strong bases such as sodium amide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide or N-methylpyrrolidone [11] [12]. Temperature requirements generally range from 80°C to 200°C depending on the specific substrate reactivity and desired reaction rate [12] [14].
| Parameter | Typical Range | Optimal Conditions |
|---|---|---|
| Temperature | 80-200°C | 120-150°C |
| Base Concentration | 1.2-2.0 equivalents | 1.5 equivalents |
| Reaction Time | 4-24 hours | 8-12 hours |
| Solvent | Polar aprotic | Dimethyl sulfoxide |
The selectivity of nucleophilic aromatic substitution can be influenced by the substitution pattern on both the nucleophile and electrophile components [12] [14]. Electron-donating groups on the aniline ring enhance nucleophilicity, while electron-withdrawing substituents on the phenoxy component facilitate electrophilic character [9] [12].
Transition metal-catalyzed coupling reactions have emerged as powerful tools for constructing carbon-nitrogen and carbon-oxygen bonds in the synthesis of 4-(2-Methoxyphenoxy)aniline [35] [37] [48]. These methodologies offer significant advantages over traditional approaches, including milder reaction conditions, improved functional group tolerance, and enhanced selectivity profiles [37] [51].
The Buchwald-Hartwig amination reaction represents a cornerstone methodology for forming carbon-nitrogen bonds in aniline synthesis [37] [38]. This palladium-catalyzed process enables the coupling of aryl halides with amines under relatively mild conditions, proceeding through a well-established catalytic cycle involving oxidative addition, coordination, and reductive elimination steps [37] [51].
For 4-(2-Methoxyphenoxy)aniline synthesis, the Buchwald-Hartwig methodology typically employs 2-methoxyphenoxy bromide or chloride derivatives as electrophilic coupling partners with aniline nucleophiles [38] [40]. The reaction requires palladium catalysts supported by specialized phosphine ligands such as 1,1'-bis(diphenylphosphanyl)ferrocene or phenanthroline derivatives [37] [38].
Optimal reaction conditions include temperatures ranging from 80°C to 120°C in the presence of weak bases such as potassium phenoxide, which has been shown to provide superior selectivity compared to stronger bases like sodium tert-butoxide [38]. The catalyst loading typically ranges from 0.5 to 2 mol percent, with higher loadings reserved for challenging substrates [38] [40].
The Ullmann condensation provides an alternative copper-catalyzed approach for phenoxy-aniline bond formation [48] [49]. This methodology involves the copper-promoted coupling of aryl halides with phenols or anilines, historically requiring stoichiometric copper amounts but modernized through the development of catalytic variants [48] [52].
Contemporary Ullmann protocols employ copper catalysts supported by bidentate ligands such as 8-hydroxyquinoline, phenanthroline, or diketone derivatives [49] [52]. The reaction mechanism proceeds through the formation of three-coordinate copper intermediates that undergo oxidative addition with aryl halides followed by reductive elimination to form the desired carbon-heteroatom bonds [49] [52].
Temperature requirements for catalytic Ullmann reactions typically range from 80°C to 160°C, significantly lower than classical conditions that required temperatures exceeding 200°C [48] [49]. Solvent selection favors polar aprotic systems such as dimethyl sulfoxide or N-methylpyrrolidone, which facilitate copper complex solubility and substrate coordination [48] [52].
| Catalyst System | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Copper iodide/phenanthroline | 110-130 | 75-85 | 8-12 |
| Copper iodide/8-hydroxyquinoline | 90-110 | 80-90 | 6-10 |
| Copper acetate/diketone | 120-140 | 70-80 | 10-14 |
The Suzuki-Miyaura cross-coupling reaction offers additional synthetic flexibility through the use of organoboron reagents as nucleophilic coupling partners [35] [36]. This palladium-catalyzed methodology enables the formation of carbon-carbon bonds that can be subsequently functionalized to introduce the required heteroatom linkages [35] [39].
For 4-(2-Methoxyphenoxy)aniline synthesis, the Suzuki approach typically involves the coupling of aryl boronic acids with halogenated phenoxy or aniline precursors [35] [39]. The reaction proceeds under mild basic conditions using bases such as potassium carbonate or cesium carbonate in aqueous or alcoholic media [35] [39].
The reduction of nitro groups to amines represents a fundamental transformation in aniline synthesis, offering multiple mechanistic pathways and reaction conditions [16] [17] [18]. For 4-(2-Methoxyphenoxy)aniline synthesis, this approach typically involves the initial formation of the phenoxy linkage followed by reduction of the nitro functionality to generate the desired amine [19] [20].
Catalytic hydrogenation provides the most widely employed industrial method for nitro group reduction [16] [17]. This methodology utilizes heterogeneous catalysts, typically noble metals such as palladium, platinum, or nickel supported on carbon or alumina substrates [16] [23]. The reaction proceeds under hydrogen atmosphere at pressures ranging from atmospheric to 10 bar [16] [28].
The mechanism of catalytic hydrogenation involves the sequential reduction of the nitro group through nitroso and hydroxylamine intermediates before complete conversion to the amine product [17] [20]. The overall reaction pathway can be represented as: nitrobenzene → nitroso intermediate → hydroxylamine intermediate → aniline product [17] [21].
Temperature optimization studies have demonstrated that reaction rates increase with temperature, but selectivity considerations require careful balance to prevent over-reduction or side product formation [23] [28]. Industrial processes typically operate between 60°C and 180°C, with lower temperatures favoring selectivity and higher temperatures promoting reaction rate [23] [25].
| Catalyst | Temperature (°C) | Pressure (bar) | Selectivity (%) | Conversion (%) |
|---|---|---|---|---|
| Palladium on carbon (5%) | 80-100 | 1-5 | 95-98 | 98-100 |
| Platinum on alumina (2%) | 60-80 | 3-7 | 92-95 | 95-98 |
| Nickel on silica (10%) | 100-120 | 5-10 | 88-92 | 92-97 |
Stoichiometric metal reduction provides an alternative methodology for nitro group reduction, particularly valuable when catalytic hydrogenation is incompatible with other functional groups present in the molecule [18] [21]. Common metal reductants include iron, zinc, and tin in the presence of acidic media [18] [21].
The iron-acid reduction system, originally developed by Béchamp, remains industrially relevant due to the abundance and low cost of iron reagents [18] [21]. This methodology typically employs iron powder or filings in combination with hydrochloric acid, acetic acid, or ammonium chloride solutions [18] [21]. Reaction temperatures range from ambient to 100°C depending on the specific acid system employed [21].
Zinc-acid reduction systems offer enhanced selectivity compared to iron-based methods, particularly for substrates containing sensitive functional groups [18] [21]. The mechanism involves electron transfer from the metal surface to the nitro group, followed by protonation steps leading to amine formation [18] [21].
Recent developments in nitro group reduction have explored enzymatic and electrochemical approaches as environmentally sustainable alternatives to traditional methods [20]. Hydrogenase enzymes coupled with carbon support materials have demonstrated excellent selectivity for nitro group reduction while maintaining compatibility with other functional groups [20].
The enzymatic approach operates under mild aqueous conditions at temperatures near 34°C, offering significant advantages in terms of energy efficiency and environmental impact [20]. Turnover numbers exceeding one million have been reported, indicating excellent catalyst stability and potential for large-scale implementation [20].
Industrial production of 4-(2-Methoxyphenoxy)aniline requires comprehensive optimization of reaction parameters, process design, and economic considerations [22] [24] [27]. Current industrial facilities achieve production capacities exceeding 100,000 tons per year through optimized liquid-phase hydrogenation processes [22] [26].
Industrial-scale synthesis typically employs continuous flow reactor systems to maintain consistent product quality and maximize throughput [22] [28]. Tubular fixed-bed reactors have gained prominence due to their excellent heat transfer characteristics and ability to handle the exothermic nature of hydrogenation reactions [25] [28].
Temperature control represents a critical design parameter, as reaction exothermicity can lead to catalyst deactivation and reduced selectivity [23] [25]. Industrial reactors incorporate sophisticated cooling systems and temperature monitoring to maintain optimal reaction conditions throughout the catalyst bed [22] [28].
Catalyst lifetime optimization studies have revealed that operating conditions significantly influence catalyst stability and activity maintenance [25] [28]. Lower palladium loading catalysts (0.3 weight percent) demonstrate superior selectivity compared to higher loading systems (5 weight percent), particularly at elevated temperatures [23] [25].
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Reactor Volume | 0.1-1 L | 10-100 L | 1000-10000 L |
| Operating Pressure | 1-10 bar | 5-20 bar | 10-50 bar |
| Temperature Control | ±2°C | ±1°C | ±0.5°C |
| Catalyst Lifetime | 10-50 hours | 100-500 hours | 1000-5000 hours |
Energy integration strategies play a crucial role in industrial process economics, particularly for highly exothermic reactions such as nitrobenzene hydrogenation [22] [23]. Heat recovery systems can achieve energy savings of approximately 300 kilocalories per ton of product through optimized heat exchanger networks [22].
The integration of reaction heat with downstream purification processes enables significant utility cost reductions [22] [26]. Distillation columns can utilize waste heat from the reaction section, reducing overall steam consumption and improving process economics [22] [27].
Advanced process control systems monitor multiple reaction parameters simultaneously to optimize heat generation and recovery [22] [24]. Real-time adjustment of feed rates, temperature profiles, and catalyst activity enables maximum energy efficiency while maintaining product quality specifications [24] [27].
Catalyst management strategies significantly impact industrial process economics through their influence on operating costs and product quality [23] [25]. Regular catalyst regeneration protocols can extend catalyst lifetime by factors of 2-5 compared to single-use systems [25] [28].
Catalyst deactivation mechanisms include metal sintering, support degradation, and poisoning by reaction impurities [23] [25]. Understanding these mechanisms enables development of regeneration procedures that restore catalytic activity while maintaining selectivity characteristics [25] [28].
Economic analysis of catalyst systems considers initial cost, activity, selectivity, lifetime, and regeneration potential [23] [24]. Palladium-based catalysts demonstrate superior performance metrics despite higher initial costs compared to nickel alternatives [23] [26].
Purification of 4-(2-Methoxyphenoxy)aniline requires specialized techniques to achieve the high purity levels demanded by pharmaceutical and specialty chemical applications [29] [30] [31]. Industrial purification processes typically achieve purities exceeding 97% through multi-step separation and crystallization procedures [31] [34].
Steam distillation provides the primary purification methodology for aniline derivatives due to its effectiveness in removing high-boiling impurities and oligomeric byproducts [29] [33]. This technique utilizes steam to carry volatile aniline compounds while leaving non-volatile contaminants in the distillation residue [29] [30].
The steam distillation process typically operates at temperatures between 100°C and 120°C, with steam flow rates optimized to achieve efficient separation while minimizing energy consumption [29] [30]. Multiple distillation stages may be employed to achieve the required purity levels for pharmaceutical applications [29] [33].
Vacuum distillation offers advantages for heat-sensitive compounds by enabling distillation at reduced temperatures [30]. Operating pressures of 20-50 mmHg can reduce boiling points by 60-100°C compared to atmospheric conditions, preventing thermal decomposition during purification [30].
| Distillation Method | Operating Temperature (°C) | Pressure (mmHg) | Purity Achieved (%) |
|---|---|---|---|
| Steam distillation | 100-120 | 760 | 90-95 |
| Vacuum distillation | 70-90 | 20-50 | 95-98 |
| Fractional distillation | 180-200 | 760 | 92-96 |
Crystallization techniques provide essential tools for achieving high-purity 4-(2-Methoxyphenoxy)aniline through selective precipitation from solution [32] [34]. Solvent selection represents a critical parameter, with water, ethanol, and mixed solvent systems demonstrating effectiveness for different purity requirements [32] [34].
Recrystallization procedures typically involve dissolution of crude product in hot solvent followed by controlled cooling to promote selective crystallization of the desired compound [32] [34]. Impurities with different solubility characteristics remain in solution and are removed through filtration [32] [34].
Temperature control during crystallization significantly influences crystal size, morphology, and purity [32] [34]. Rapid cooling promotes small crystal formation with higher surface area, while slow cooling favors larger crystals with improved filtering characteristics [32] [34].
Yield maximization requires systematic optimization of reaction conditions, purification parameters, and process integration [31]. Response surface methodology has been employed to identify optimal combinations of catalyst loading, temperature, and pressure for maximizing aniline yield while maintaining selectivity [31].
Statistical experimental design enables efficient exploration of multi-dimensional parameter spaces to identify optimal operating conditions [31]. Central composite designs and Box-Behnken designs have proven particularly effective for process optimization studies [31].
Process analytical technology integration allows real-time monitoring of reaction progress and product quality, enabling dynamic optimization of operating conditions [24] [31]. Spectroscopic techniques including infrared and nuclear magnetic resonance provide rapid analysis capabilities for process control applications [31] [34].
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